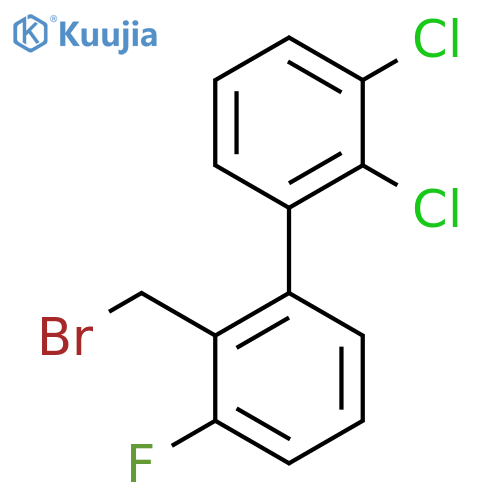

Cas no 1361904-83-7 (2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl)

2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl

-

- インチ: 1S/C13H8BrCl2F/c14-7-10-8(3-2-6-12(10)17)9-4-1-5-11(15)13(9)16/h1-6H,7H2

- InChIKey: XESDIKVJRZRUGZ-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CC=CC=1C1C=CC=C(C=1Cl)Cl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 252

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010432-500mg |

2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl |

1361904-83-7 | 97% | 500mg |

782.40 USD | 2021-07-04 | |

| Alichem | A011010432-1g |

2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl |

1361904-83-7 | 97% | 1g |

1,564.50 USD | 2021-07-04 | |

| Alichem | A011010432-250mg |

2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl |

1361904-83-7 | 97% | 250mg |

494.40 USD | 2021-07-04 |

2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl 関連文献

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenylに関する追加情報

Introduction to 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl (CAS No. 1361904-83-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl (CAS No. 1361904-83-7) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Its biphenyl core, adorned with distinct halogen substituents and a bromomethyl functional group, presents a versatile platform for the development of novel therapeutic agents and biochemical probes. This introduction delves into the structural characteristics, synthetic methodologies, and most notably, the latest research applications of this compound.

The molecular structure of 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl is characterized by a biphenyl ring system where the first aromatic ring is substituted with two chlorine atoms at the 2 and 3 positions, while the second ring features a bromomethyl group at the 2' position and a fluorine atom at the 3' position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for further functionalization. The presence of both bromomethyl and chloro groups provides handles for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures.

In recent years, there has been a surge in interest regarding halogenated biphenyl derivatives due to their potential as building blocks in drug discovery. The halogen atoms not only enhance the reactivity of the molecule but also influence its binding affinity to biological targets. For instance, studies have shown that halogenated biphenyls can interact with enzymes and receptors through halogen bonding or π-stacking interactions, which are critical for designing selective inhibitors. The bromomethyl group, in particular, is a versatile reactive moiety that can be transformed into various functional groups through nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.

One of the most compelling aspects of 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl is its utility in medicinal chemistry research. Researchers have leveraged this compound to develop novel small-molecule inhibitors targeting various disease-related pathways. For example, recent studies have demonstrated its application in generating kinase inhibitors by appending specific pharmacophores to the biphenyl core via cross-coupling reactions. The fluorine atom at the 3' position has been particularly noted for its ability to modulate metabolic stability and binding affinity, a key consideration in drug design.

The synthetic accessibility of 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl has also contributed to its popularity among synthetic chemists. While multiple synthetic routes have been reported in the literature, one common approach involves the bromination of a dichlorofluorobiphenyl precursor followed by selective methylation. These methods highlight the compound's feasibility for large-scale production, which is essential for both academic research and industrial applications.

Another area where this compound has found utility is in chemical biology research. The ability to modify biological targets with halogenated biphenyls has opened new avenues for studying protein-ligand interactions at a molecular level. For instance, researchers have used derivatives of 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl to probe the binding mechanisms of enzymes involved in cancer pathways. The structural rigidity provided by the biphenyl core allows for precise tuning of ligand properties, enabling high-resolution structural determinations via techniques such as X-ray crystallography or NMR spectroscopy.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine into drug candidates often leads to improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability. In the context of 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl, the fluorine atom at the 3' position serves as a critical pharmacophore that influences both potency and selectivity. This has been particularly evident in studies targeting protein-protein interactions (PPIs), where fluorinated ligands have shown remarkable binding affinities.

Recent advances in computational chemistry have further accelerated the design and optimization of molecules like 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl. Molecular modeling techniques allow researchers to predict how different substituents will affect molecular properties such as solubility, permeability, and binding affinity before conducting experimental synthesis. This high-throughput virtual screening approach has significantly reduced time-to-market for new drug candidates by identifying promising leads early in the discovery process.

The versatility of 2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl extends beyond its applications in drug discovery; it also serves as a valuable tool in materials science. For instance, researchers have explored its potential as an intermediate in synthesizing organic semiconductors due to its ability to form stable π-conjugated systems. These materials are crucial for developing next-generation electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion,2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl (CAS No.1361904-83-7) stands out as a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its unique structural features make it an ideal candidate for generating novel therapeutics targeting various diseases. As research continues to uncover new synthetic strategies and biological functions associated with halogenated biphenyls,this molecule is poised to play an increasingly significant role in both academic research and industrial drug development pipelines.

1361904-83-7 (2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl) 関連製品

- 787615-23-0(3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL)

- 1219912-58-9(2-(cyclopentylsulfanyl)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}acetamide)

- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)

- 521300-44-7(2-(2-chloro-6-methylphenyl)acetic acid)

- 2680775-05-5(4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)

- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)

- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)

- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)

- 1804790-96-2(4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine)

- 2034392-64-6(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-3-fluoro-4-methoxybenzamide)